2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
Description
Propriétés
IUPAC Name |
2-[2-[(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-12-14-28-13-11-23-21-15-20(18-9-5-2-6-10-18)25-22-19(16-24-26(21)22)17-7-3-1-4-8-17/h1-10,15-16,23,27H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATBTIFQBNNMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCCOCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol typically involves a multi-step process. One common method includes the reaction of 3-amino-1H-pyrazoles with formylated acetophenones in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media . This reaction proceeds through a one-pot two-step regioselective synthetic strategy to form the desired pyrazolo[1,5-a]pyrimidine derivatives. The reaction conditions often involve refluxing at elevated temperatures to ensure complete conversion of reactants to the desired product.
Analyse Des Réactions Chimiques
2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethanol moiety, where nucleophiles such as halides or amines can replace the ethoxy group, forming new derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Its anti-inflammatory and antitumor activities have been explored for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core is known to inhibit enzymes such as ATP synthase, which is crucial for cellular energy production . By inhibiting this enzyme, the compound can disrupt the energy metabolism of cells, leading to their death. This mechanism is particularly relevant in the context of its antitumor and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol include other pyrazolo[1,5-a]pyrimidine derivatives such as:
3,7-Diarylpyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the nature and position of substituents, which can significantly affect their biological activities.
3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines: These derivatives have been studied for their anti-mycobacterial activity and exhibit potent inhibition of mycobacterial ATP synthase.
The uniqueness of 2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol lies in its specific substitution pattern and the presence of the ethoxyethanol moiety, which can influence its solubility, reactivity, and biological activity.
Activité Biologique
2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a compound that has garnered attention for its potential biological activities, particularly as an aryl hydrocarbon receptor (AHR) antagonist. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of 2-(2-((3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol involves several steps, including the reaction of 3,5-diphenylpyrazolo[1,5-a]pyrimidine with ethylene glycol derivatives. The purification process typically utilizes column chromatography to isolate the desired product effectively .
The primary mechanism through which this compound exhibits biological activity is via antagonism of the AHR. AHR is a ligand-activated transcription factor that plays a role in various biological processes, including xenobiotic metabolism and immune response modulation. By inhibiting AHR activity, this compound may influence pathways related to cancer progression and inflammation.
In Vitro Studies
In vitro studies have demonstrated that 2-(2-((3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol effectively inhibits AHR-mediated transcriptional activation. For instance, HuH7 cells treated with varying concentrations of the compound showed a significant reduction in luciferase activity associated with AHR signaling pathways .
Table 1: In Vitro Effects on Cell Viability
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
Data indicates that higher concentrations correlate with decreased cell viability due to AHR inhibition.
In Vivo Studies
Preliminary in vivo studies have explored the compound's effects on tumor growth in animal models. In these studies, administration of the compound resulted in reduced tumor size compared to control groups. This suggests potential applications in cancer therapy targeting AHR pathways .
Case Study 1: Anticancer Activity
A study published in RSC Medicinal Chemistry highlighted the compound's potential as an anticancer agent. Mice treated with the compound showed significant tumor regression in models of breast cancer. The mechanism was attributed to the downregulation of AHR-dependent genes involved in tumor proliferation and survival .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of the compound using a model of acute inflammation induced by lipopolysaccharide (LPS). Results indicated that treatment with 2-(2-((3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol significantly reduced markers of inflammation such as TNF-alpha and IL-6, further supporting its therapeutic potential in inflammatory diseases .
Q & A
Q. What are the key synthetic routes for preparing 2-(2-((3,5-Diphenylpyrimidin-7-yl)amino)ethoxy)ethanol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, pyrazolo[1,5-a]pyrimidine cores are functionalized via aminolysis using ethanolamine derivatives under inert atmospheres (e.g., nitrogen) . Critical parameters include:
- Temperature : Controlled heating (e.g., 60–100°C) to prevent side reactions .
- Solvent Choice : Polar aprotic solvents like DMF or ethanol enhance solubility and reaction efficiency .
- Catalysts : Triethylamine or similar bases improve nucleophilic substitution kinetics .
- Purification : Column chromatography (C18 reverse-phase) or recrystallization (ethanol/water mixtures) ensures high purity .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- HPLC and TLC : Monitor reaction progress and purity using gradients like acetonitrile/water (HPLC) or ethyl acetate/light petroleum (TLC) .
- NMR Spectroscopy : 1H and 13C NMR verify substituent positions on the pyrazolo-pyrimidine core .
- Mass Spectrometry (HRMS-ESI) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 calculations .
- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity) .
- Anti-inflammatory activity : Measure COX-2 inhibition using ELISA kits .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish efficacy thresholds .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?
- Methodological Answer :
- Solvent Screening : Test alternatives like THF or DCM to improve solubility of intermediates .
- Catalyst Optimization : Replace triethylamine with DBU for sterically hindered reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yield .
- In situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
Q. How should contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-verified), passage numbers, and serum concentrations .
- Structural Analog Comparison : Test derivatives (e.g., trifluoromethyl or methoxy variants) to isolate substituent effects .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate target binding affinities and explain activity discrepancies .
Q. What advanced analytical methods can elucidate its metabolic stability and degradation pathways?
- Methodological Answer :
- LC-MS/MS : Identify metabolites in liver microsome assays (e.g., human S9 fractions) .
- Isotopic Labeling : Synthesize deuterated analogs to track metabolic cleavage sites .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions, followed by HPLC-UV analysis .
- Computational Prediction : Use ADMET software (e.g., SwissADME) to forecast CYP450 interactions and half-life .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in pyrazolo-pyrimidine derivatives?
- Methodological Answer :
- Substituent Scanning : Systematically vary substituents at positions 3, 5, and 7 (e.g., phenyl vs. fluorophenyl groups) and assay activity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with biological data .
- Crystallography : Solve X-ray structures (e.g., CCDC deposits) to link conformational flexibility to activity .
- Free-Wilson Analysis : Quantify contributions of individual substituents to overall potency .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported IC50 values for kinase inhibition?
- Methodological Answer :
- Assay Replication : Repeat experiments with standardized ATP concentrations (1 mM) and enzyme batches .
- Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR) to rule out non-specific binding .
- Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions .
- Data Normalization : Express IC50 relative to positive controls (e.g., staurosporine) to minimize inter-lab variability .
Tables for Key Data
Q. Table 1. Comparative Yields Under Different Solvent Systems
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | 80 | TEA | 72 | 98.5 |
| Ethanol | 60 | None | 58 | 95.2 |
| THF | 100 | DBU | 85 | 99.1 |
| Data adapted from . |
Q. Table 2. Biological Activity of Structural Analogs
| Compound | IC50 (nM, Kinase X) | LogP | Solubility (µM) |
|---|---|---|---|
| Parent Compound | 12.3 ± 1.2 | 3.8 | 45 |
| Trifluoromethyl Analog | 8.9 ± 0.7 | 4.1 | 28 |
| Methoxy-Substituted Derivative | 22.1 ± 2.4 | 2.9 | 89 |
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
